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Compound of Interest

Cyclopropyl 2-(4-
Compound Name:

fluorophenyl)ethyl ketone

Cat. No.: B1327674

IUPAC Name: 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one

This technical guide provides a comprehensive overview of 1-cyclopropyl-3-(4-
fluorophenyl)propan-1-one, a molecule of interest in medicinal chemistry and drug
development. Due to the limited availability of specific experimental data for this exact
compound, this guide leverages information on closely related analogs to present a
representative profile, including physicochemical properties, synthesis protocols, and the
strategic importance of its structural motifs in drug design.

Physicochemical and Computed Properties

Quantitative data for the parent compound, 1-cyclopropyl-3-phenylpropan-1-one, is
summarized below to provide an estimate of the physicochemical properties of the title
compound. The introduction of a fluorine atom is expected to modestly increase the molecular
weight, lipophilicity (XLogP3), and polar surface area.
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Property Value Reference
Molecular Weight 174.24 g/mol [1]
XLogP3-AA 2.3 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

CZuntg p ! ]
Rotatable Bond Count 4 [1]

Exact Mass 174.104465066 Da [1]
Topological Polar Surface Area  17.1 A2 [1]
Complexity 176 [1]

The Cyclopropyl Moiety in Drug Discovery

The inclusion of a cyclopropyl group in drug candidates is a widely used strategy in medicinal
chemistry. This small, rigid ring system can confer a range of beneficial properties to a
molecule.[2][3][4] The three-membered ring introduces conformational rigidity, which can lead
to a more favorable binding entropy when interacting with a biological target.[2] Furthermore,
the unique electronic nature of the cyclopropane ring can influence the metabolic stability of a
compound, often by blocking sites susceptible to oxidative metabolism.[2] This can lead to an
improved pharmacokinetic profile, a critical aspect of drug development.
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Caption: Role of the Cyclopropyl Moiety in Drug Development.

Experimental Protocols: Synthesis of a Structural
Analog

While a specific protocol for 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one is not readily
available in the surveyed literature, the synthesis of the analogous compound, 1-(4-
chlorophenyl)-2-cyclopropyl-1-propanone, is well-documented.[5][6] The following is a
representative two-step procedure based on a Horner-Wadsworth-Emmons reaction followed
by hydrolysis.

Step 1: Horner-Wadsworth-Emmons Reaction

This step involves the reaction of an a-alkoxy p-chlorobenzyl phosphonate with cyclopropyl
methyl ketone in the presence of a base to form an alkoxy propylene derivative.[5][6]
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» A mixture of diethyl a-methoxy p-chlorobenzyl phosphonate (0.20 mol), cyclopropyl methyl
ketone (0.24 mol), dimethylformamide (25 mL), and toluene (250 mL) is cooled to
approximately 10°C in an ice-water bath.[6]

e Sodium amide (0.40 mol) is slowly added in portions over 4 hours, maintaining the internal
temperature below 30°C.[6]

e The resulting mixture is stirred at 20-25°C for an additional 3 hours.[6]
o Water (200 mL) is added, and the mixture is stirred for 30 minutes.[6]

e The layers are separated, and the aqueous layer is extracted with toluene. The combined
organic phases contain the intermediate, 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-
yl)benzene.[5][6]

Step 2: Hydrolysis

The alkoxy propylene intermediate is then hydrolyzed under acidic conditions to yield the final
ketone.[5][6]

The toluene solution containing the intermediate from Step 1 is added to a 10% hydrochloric
acid solution (250 mL) at room temperature.[6]

e The mixture is stirred for 10 hours.[6]

e The layers are separated, and the organic layer is washed with a 5% sodium hydrogen
carbonate solution and then with water until neutral.[6]

e The solvent is removed under reduced pressure to yield the crude product, 1-(4-
chlorophenyl)-2-cyclopropyl-1-propanone.[6]
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Caption: Synthesis workflow for a structural analog.

Biological Activity and Signaling Pathways
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Specific biological activity data and associated signaling pathway information for 1-cyclopropyl-
3-(4-fluorophenyl)propan-1-one are not available in the current literature. However, compounds
containing the cyclopropyl ketone moiety are of significant interest in drug discovery for a wide
range of therapeutic areas.[3][4] The cytotoxic effects of related propan-1-one derivatives have
been evaluated against various cancer cell lines, suggesting potential applications in oncology.
[7][8] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high
cytotoxic activity on MCF-7 human breast cancer cells.[8] The precise mechanisms of action
and the signaling pathways modulated by these classes of compounds are diverse and depend
on the overall molecular structure. Further research is required to elucidate the specific
biological targets and pathways for the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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